2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
Molecular Formula |
C18H12N6 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4,10-diphenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H12N6/c1-3-7-13(8-4-1)16-21-18-15-11-20-24(14-9-5-2-6-10-14)17(15)19-12-23(18)22-16/h1-12H |
InChI Key |
BTAJOXUREFILFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The reaction of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-yl)acetate (1 ) with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions produces the enaminone derivative (3A ) (Scheme 1). This method, conducted in dioxane at 120°C for 20 minutes, achieves an 85% yield. The E -isomer is confirmed by NMR, with a singlet at δ 7.77 ppm for the exocyclic =CH proton.
Table 1: Reaction Conditions for DMF-DMA Condensation
Cyclization via Hydrazine Derivatives
Hydrazine Hydrate-Mediated Cyclization
Treatment of (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile (2 ) with hydrazine hydrate in ethanol generates intermediate 4 , which undergoes cyclization with diethyl dicarbonate to form 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (7 ) (Scheme 2). Refluxing in triethylorthoformate for 4 hours yields 86% of 7 , characterized by a molecular ion peak at m/z 338 (M).
Table 2: Spectral Data for Compound 7
Tandem Reactions in N,N-Dimethylacetamide
Imidoformamide-Acylhydrazine Interaction
A tandem reaction between N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (6 ) and benzohydrazide in N,N-dimethylacetamide (DMAA) at reflux produces 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (10a ) (Scheme 3). This method achieves a 76% yield in 2–3 hours, with NMR signals at δ 8.80 (pyrazole-H) and 9.72 ppm (pyrimidine-H).
Table 3: Optimization of Tandem Reaction Conditions
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| DMAA | 2–3 | 76 |
| DMF | 4–5 | 68 |
| Ethanol | 6 | 52 |
Microwave-Assisted One-Pot Synthesis
Green Solvent Approach
A microwave-assisted one-pot synthesis from 5-aminopyrazolyl-4-carbonitriles and orthoesters in PEG-400 achieves 2,7-diphenyl derivatives in 78% yield. This method reduces reaction time to 30 minutes at 150°C, with NMR confirming regioselectivity at C-2 and C-7.
Oxidative Cyclization of Hydrazones
Aldehyde-Mediated Cyclization
Reaction of (E)-4-hydrazinyl-1-phenyl-3-styryl-1H-pyrazolo[3,4-d]pyrimidine (8 ) with aldehydes in ethanol/acetic acid forms hydrazones (10 ), which undergo oxidative cyclization using Pb(OAc) to yield 2-alkyl-7-phenyl derivatives (11 ) (Scheme 4). Yields range from 80% to 83%, with MS showing M peaks at m/z 414 .
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different functional groups, enhancing its pharmacological properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are often derivatives with enhanced biological activity, such as more potent adenosine receptor antagonists or CDK2 inhibitors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : A study synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed significant inhibition of cell growth with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells. These compounds exhibited superior activity compared to the standard drug sorafenib .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 15 | HCT-116 | 6 |
| Sorafenib | MCF-7 | 144 |
Receptor Modulation
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been investigated for its interaction with adenosine receptors (ARs), which play roles in various physiological processes.
- Case Study : A series of compounds were developed targeting different AR subtypes (A1, A2A, A2B, A3). The findings indicated that some derivatives acted as dual ligands for the A2A and A3 receptors. This dual activity suggests potential applications in treating conditions such as pain management and cancer immunotherapy .
Antiparasitic and Antifungal Activities
The compound has also shown promise in antiparasitic and antifungal applications. Its derivatives have been tested against various pathogens with positive results.
- Research Findings : In vitro studies demonstrated that certain derivatives possess significant antifungal activity against strains of Candida and Aspergillus species. The mechanism involves disruption of fungal cell wall synthesis .
Neuroprotective Effects
Emerging research indicates the potential neuroprotective effects of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This leads to cell cycle arrest and apoptosis in cancer cells . As an adenosine receptor antagonist, it binds to the A2A receptor, blocking its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-triazolo-pyrimidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on biological activity, substituent effects, and physicochemical properties.
Structural Isomerization and Physicochemical Properties
- Isomerization : Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compound 9 ) can isomerize to the [1,5-c]pyrimidine system (e.g., compound 8 ) under acidic conditions. The [1,5-c] isomers exhibit distinct NMR profiles, with C2-H and C5-H protons resonating upfield compared to C3-H and C5-H in [4,3-c] isomers. Melting points for [1,5-c] derivatives (e.g., 304–314°C) are generally lower than those of [4,3-c] analogs .
- Impact of Substituents: Hydrophilicity: Introduction of hydroxyl groups (e.g., 4-hydroxyphenyl in compound 6) enhances hydrophilicity and adenosine A2A receptor (A2AAR) affinity . Electron-Withdrawing Groups: Nitro (NO₂) or halogen substituents (e.g., 4-bromophenyl in compound 3) improve antiproliferative activity by modulating electron density and binding interactions .
Key Research Findings
Anticancer vs. Receptor Targeting: While 2,7-diphenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine excels in kinase inhibition, its analogs with polar substituents (e.g., hydroxyl, methoxy) are better suited for adenosine receptor modulation .
Substituent-Driven Selectivity : Small changes (e.g., bromine vs. methyl) significantly alter bioactivity. For example, 7-(4-bromophenyl) derivatives show 10-fold higher antiproliferative activity than methyl-substituted analogs .
Thermodynamic Stability : [1,5-c] isomers are thermodynamically favored over [4,3-c] isomers, influencing their prevalence in biological assays .
Biological Activity
2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies.
- Molecular Formula : CHNS
- Molecular Weight : 268.3 g/mol
- CAS Number : 301330-51-8
Synthesis Methods
The synthesis of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves cyclization reactions of appropriate precursors. For example, one method includes the reaction of pyrazole derivatives with triazole and pyrimidine components under acidic conditions to yield the target compound with high purity and yield.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. Notably:
- Inhibition of CDK2 : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In vitro assays demonstrated that it significantly inhibited the growth of various cancer cell lines:
The anticancer effects are attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of caspases (caspase 3/7, caspase 8) and modulation of p53 and NF-κB pathways .
- Autophagy Activation : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling .
Study on MCF-7 Cells
In a controlled study evaluating the cytotoxic effects on MCF-7 cells:
- Method : MTT assay was employed to determine cell viability.
- Results : The compound exhibited stronger cytotoxicity compared to standard treatments like cisplatin. The study reported an increase in apoptotic markers and a decrease in cell viability at concentrations as low as 45 nM .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with similar pyrazolo compounds:
| Compound | Cell Line | IC (nM) | Remarks |
|---|---|---|---|
| 2,7-Diphenyl-Pyrazolo | MCF-7 | 45–97 | Superior activity |
| Sorafenib | MCF-7 | 144 | Standard comparator |
| Other Pyrazolo Derivatives | MCF-7 | Varies | Generally lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
